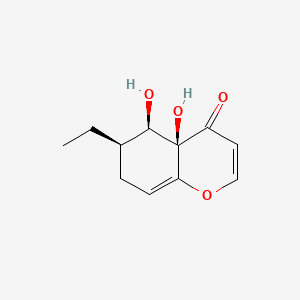
(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one
Übersicht
Beschreibung
(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one, commonly referred to as ethyl-4a-hydroxy-4a,5,6,7-tetrahydrobenzopyran-4-one, is a naturally occurring molecule found in a variety of plants, fungi, and other organisms. It is a potent antioxidant and has been studied for its potential therapeutic applications in a variety of diseases. This molecule has also been used in laboratory experiments to study the mechanisms of action of various drugs and to investigate the effects of various environmental factors on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Research by Morishita et al. (1992) discusses the synthesis of similar compounds through stereoselective annulation processes, emphasizing the intricate methods used to create complex organic structures like benzopyran derivatives (Morishita, Honmi, Ito, & Maeba, 1992).
- Structural Characterization : Brbot-Šaranović et al. (2000) conducted studies on the structure of enaminones derived from similar benzopyran compounds, providing insights into the molecular configurations and potential reactivity of such structures (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Chemical Reactions and Derivatives
- Chemical Reactivity : Dicker et al. (1984) explored reactions of carbenoids with chromone-2-carboxylic esters, which are structurally related to the compound . Their work contributes to understanding how such structures might react under various conditions (Dicker, Shipman, & Suschitzky, 1984).
- Derivative Synthesis : Uchida et al. (2007) synthesized an insecticidal tetrahydroisocoumarin derivative, showcasing the potential of benzopyran derivatives in developing bioactive compounds (Uchida, Ishigami, Watanabe, & Kitahara, 2007).
Applications in Biochemistry and Pharmacology
- Bioactive Compound Development : Research by Tabata et al. (2001) indicates the use of benzopyran derivatives in developing nonsteroidal progesterone receptor modulators, highlighting the compound's potential in medicinal chemistry (Tabata, Iizuka, Kashiwa, Masuda, Shinei, Kurihara, Okonogi, Hoshiko, & Kurata, 2001).
- Antimicrobial Activity : A study by Sarvaiya, Gulati, and Patel (2019) synthesizes arylazopyrazole pyrimidone clubbed heterocyclic compounds, some of which are derivatives of benzopyran, and evaluates their antimicrobial activity. This demonstrates the compound's relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Wirkmechanismus
Target of Action
The primary target of Agistatin D is the cholesterol biosynthesis pathway . It acts as an inhibitor, disrupting the normal function of this pathway .
Mode of Action
Agistatin D interacts with the cholesterol biosynthesis pathway by inhibiting it
Biochemical Pathways
By inhibiting the cholesterol biosynthesis pathway, Agistatin D affects the production of cholesterol in the body . Cholesterol is a crucial component of cell membranes and is also involved in the production of certain hormones and vitamins. Therefore, the inhibition of this pathway can have significant downstream effects on various biological processes.
Result of Action
The primary result of Agistatin D’s action is the inhibition of cholesterol biosynthesis . This can lead to a decrease in the levels of cholesterol in the body. The molecular and cellular effects of this action depend on the specific biological context and can vary widely.
Eigenschaften
IUPAC Name |
(4aR,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNTFPIOCKSTA-ONOSFVFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC=C2[C@]([C@@H]1O)(C(=O)C=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849504 | |
| Record name | (4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one | |
CAS RN |
144096-47-9 | |
| Record name | (4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



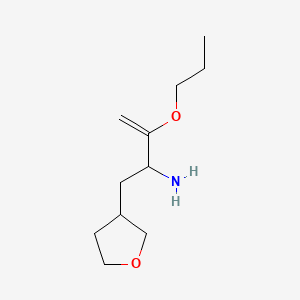

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
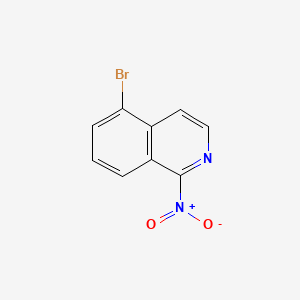
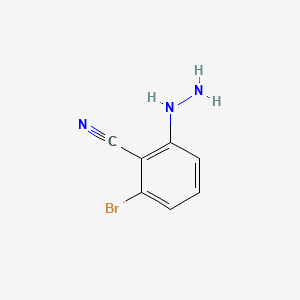


![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
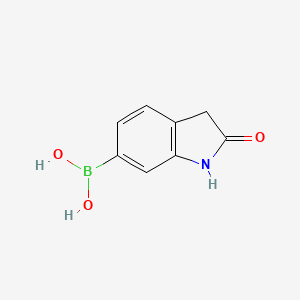


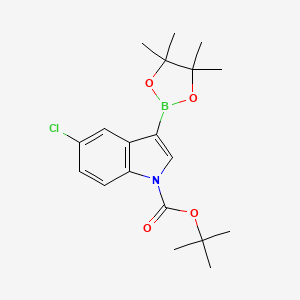
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
